![molecular formula C16H12N4O2 B2981989 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896373-15-2](/img/structure/B2981989.png)
3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression and regulation . The exact pathways and their downstream effects are complex and depend on the specific genes that are regulated by PCAF .
Pharmacokinetics
Studies have been performed to evaluate the druggability of similar compounds . These studies involve evaluating the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, the pH of the environment, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting with the formation of the triazoloquinazolinone core. One common approach is the cyclization of 2-methoxyaniline with a suitable diazo compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, catalyst, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced analogs with altered functional groups.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its antiviral, antibacterial, and anticancer properties.
Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: In the industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Vergleich Mit ähnlichen Verbindungen
Quinazolinones: These compounds share a similar core structure and are known for their diverse biological activities.
Triazoles: Compounds containing the triazole ring are also used in various pharmaceutical applications.
Uniqueness: 3-(2-Methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-22-13-9-5-3-7-11(13)14-15-17-16(21)10-6-2-4-8-12(10)20(15)19-18-14/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHUEBVXJQVBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2981908.png)

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)

![3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2981917.png)
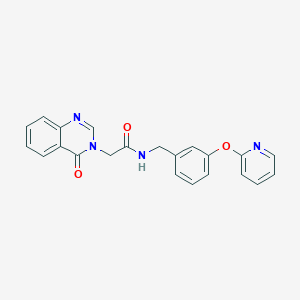

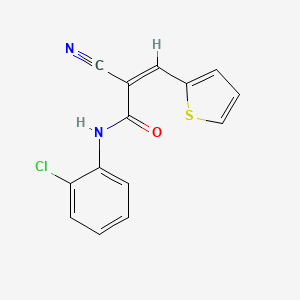
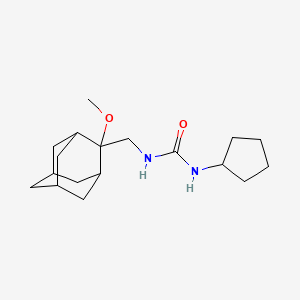

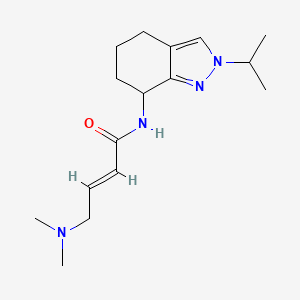
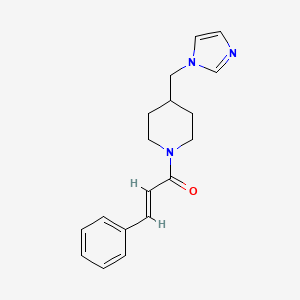
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)
